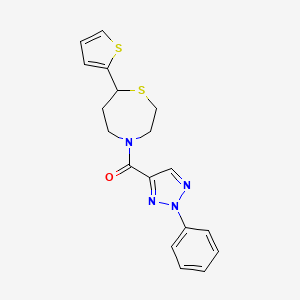
2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile” is a chemical compound with a complex structure. It contains an isoquinoline ring, which is a structural isomer of quinoline, possessing a nitrogen-containing heteroaromatic and benzene-ring-fused system . This compound is offered by Benchchem for scientific research.
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of fluorinated isoquinolines has been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular structure of this compound is complex, containing an isoquinoline ring, a fluorobenzyl group, and a thioacetonitrile group. The presence of these groups can significantly influence the properties and reactivity of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, arynes can react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Isoquinolines are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties .科学的研究の応用
Fluorescent Probes and Sensors
A study on fluorogenic chemodosimetric behaviors towards transition-metal ions revealed that thioamide derivatives of 8-hydroxyquinoline-benzothiazole, which share structural similarity with the compound , exhibit highly selective fluorescence-enhancing properties for Hg2+ ions in aqueous acetonitrile solution. This selectivity is due to the transformation of a weak fluorescent thioamide derivative into a highly fluorescent amide analogue upon interaction with Hg2+ ions (Song et al., 2006).
Charge Transfer and Fluorescence
Research on intramolecular charge transfer (ICT) with planarized aminobenzonitrile derivatives demonstrated significant findings that could relate to the structural functionalities of "2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile". Planarized molecules like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) showed fast and efficient ICT along with dual fluorescence in a variety of solvents, which might suggest potential applications of similar compounds in fluorescent materials or molecular probes (Zachariasse et al., 2004).
Molecular Synthesis
A facile synthesis of tetrahydrobenzo[f]isoquinolines was achieved through base-catalyzed ring transformation, indicating that the core structure of "2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile" can be synthetically versatile and useful in generating novel compounds with potential biological or material applications (Pratap et al., 2007).
Magnetic Refrigeration and Single Molecule-Magnet Behavior
Research on Ln4 clusters based on bidentate Schiff base ligands, similar in complexity to the query compound, has shown magnetic refrigeration and single molecule-magnet (SMM) behavior. This suggests that compounds with complex architectures involving isoquinoline units could have applications in advanced magnetic materials and molecular electronics (Wang et al., 2018).
特性
IUPAC Name |
2-[5-[(4-fluorophenyl)methoxy]isoquinolin-1-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c19-14-6-4-13(5-7-14)12-22-17-3-1-2-16-15(17)8-10-21-18(16)23-11-9-20/h1-8,10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELOEXCSUFFNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2SCC#N)C(=C1)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2925745.png)
![N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2925746.png)
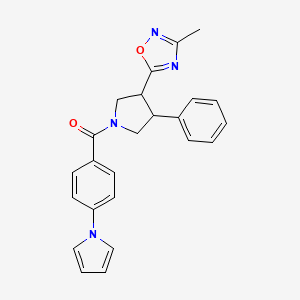
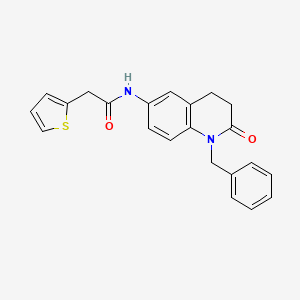
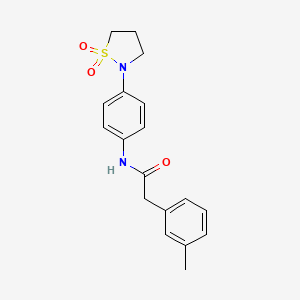
![N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2925751.png)
![7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B2925752.png)
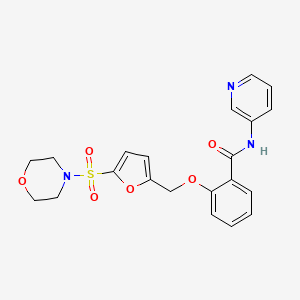
![3-(4-bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2925754.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2925756.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2925757.png)
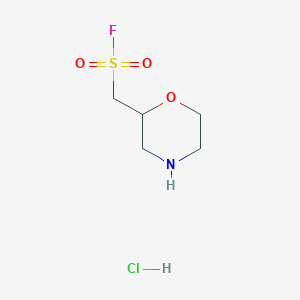
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925763.png)
